molecular formula C15H11FN2O2 B2562489 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile CAS No. 477890-35-0

2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B2562489
CAS No.: 477890-35-0
M. Wt: 270.263
InChI Key: VJYABFBTGGSNRA-UHFFFAOYSA-N
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Description

2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile (CAS 477890-35-0) is a high-purity, specialized cyclopropane derivative of interest in advanced chemical research and development. This compound has a molecular formula of C 15 H 11 FN 2 O 2 and a molecular weight of 270.26 g/mol [ 1 ]. Its unique structure, featuring both dicarbonitrile and diacetyl functional groups on a cyclopropane ring, which is further substituted with a 4-fluorophenyl group, makes it a valuable and complex synthetic intermediate [ 1 ][ 2 ]. This compound is intended for research applications as a key building block in organic synthesis, particularly in the exploration of novel pharmaceutical and agrochemical compounds. The presence of the cyclopropane scaffold, a common motif in bioactive molecules, combined with multiple reactive sites, allows researchers to investigate structure-activity relationships and develop new chemical entities. The fluorinated aromatic ring can influence the molecule's electronic properties, metabolic stability, and binding affinity, which are critical parameters in drug discovery [ 3 ]. Predicted physical properties include a boiling point of 487.4±45.0 °C and a density of 1.30±0.1 g/cm 3 [ 3 ][ 7 ]. The product is provided with a purity of up to 90% and is handled with appropriate safety procedures, including cold-chain transportation where required [ 1 ][ 7 ]. Please Note: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use, and it is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations.

Properties

IUPAC Name

2,2-diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYABFBTGGSNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile involves multiple stepsThe reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Cycloaddition Reactions

The cyclopropane core participates in (4+3)-cycloaddition reactions with conjugated dienes or electron-deficient systems like diphenylisobenzofuran (DPIBF). These reactions exploit the ring strain of cyclopropanes to form seven-membered rings .

Reaction Type Key Features
(4+3)-Cycloaddition - Involves DPIBF or anthracene derivatives
- Forms diastereomeric adducts
- Facilitated by Lewis acids (e.g., Bi(OTf)₃)
Mechanism Stepwise pathway with intermediate formation
Example Product Seven-membered ring fused to cyclopropane

Functional Group Transformations

While not explicitly detailed in the provided sources, cyclopropane-1,1-dicarbonitriles are chemically versatile. Potential transformations include:

  • Hydrolysis of nitriles to carboxylic acids under basic or acidic conditions.

  • Elimination reactions (if acetyl groups are present) to form alkenes, though specific conditions for this compound are not cited here.

Comparative Analysis with Related Compounds

Compound Structural Features Key Differences
2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrileNitro group instead of fluorineEnhanced reactivity due to nitro group
3-(4-fluorophenyl)-2-acetylcyclopropane-1-carbonitrileLacks dicarbonitrile functionalitySimplified structure with limited reactivity

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing cyclopropane moieties, including 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile, may exhibit significant anticancer properties. The incorporation of fluorine into cyclopropane structures can enhance the selectivity and potency of these compounds against various cancer cell lines.

Case Study:
A study focused on the synthesis of fluorocyclopropane derivatives demonstrated improved in vitro profiles compared to non-fluorinated counterparts. The fluorine substituent was shown to influence the hydrolysis rates of ester groups, leading to more effective drug candidates for targeting c-Met and VEGFR-2 kinases, which are crucial in cancer progression .

Lead Optimization in Drug Discovery

The unique structural characteristics of this compound allow it to serve as a bioisosteric replacement in drug design. Its ability to mimic larger functional groups while maintaining favorable interactions with biological targets makes it a valuable candidate for lead optimization.

Research Insights:
The use of cyclopropane derivatives has been linked to enhanced binding affinities in various kinase inhibitors. For instance, modifications involving the cyclopropane ring have been associated with improved selectivity and reduced off-target effects in drug candidates .

Synthesis of Complex Molecules

The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Carbene Addition Reactions : These reactions can lead to the formation of diverse products that are useful in pharmaceutical applications.
  • Amide Coupling Reactions : The ability to form amides expands its utility in synthesizing biologically active compounds.

Synthetic Pathways:
A notable synthetic route involves the use of diethyl 2-fluorocyclopropane-1,1-dicarboxylate as a precursor, which can be transformed into more complex structures through selective hydrolysis and coupling reactions .

Mechanism of Action

The mechanism of action of 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

This section compares 2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile with analogs differing in substituents, focusing on structural, synthetic, and reactivity profiles.

Structural Comparisons

Table 1: Crystallographic Data for Selected Cyclopropane Derivatives

Compound Space Group Lattice Parameters (Å, °) Bond Lengths (Å) Reference
C18H11FN2O (4-fluorophenyl) C2/c a = 21.221, b = 6.325, c = 22.732, β = 108.922 C8–C9: 1.479(2); C8–C10: 1.541(2)
C19H14N2O2 (4-methoxyphenyl) C2/c a = 19.8907, b = 12.0860, c = 15.5260, β = 120.588 C8–C9: 1.484(2); C8–C10: 1.549(2)
C18H10Cl2N2O (3,4-dichlorophenyl) - Not reported C–Cl: ~1.74 (estimated)

Key Observations:

  • Substituent Effects on Crystal Packing: The 4-fluorophenyl derivative (C18H11FN2O) exhibits a larger unit cell volume (2886 ų) compared to the 4-methoxyphenyl analog (3213 ų), likely due to steric and electronic differences. The methoxy group’s bulkiness may influence packing efficiency .
  • Bond Length Variations: The C8–C9 bond in the 4-fluorophenyl derivative (1.479 Å) is slightly shorter than in the 4-methoxyphenyl analog (1.484 Å), suggesting increased ring strain due to the electron-withdrawing fluorine substituent .
Reactivity in Annulation Reactions

Table 3: Reactivity of Cyclopropane-1,1-dicarbonitriles in DBU-Mediated [4 + 2] Annulations

Cyclopropane Derivative Base Reaction Time Yield of 2,6-Dicyanoaniline Reference
Cyclopropane-1,1-dicarbonitrile 1a Et3N 24 h 29%
Cyclopropane-1,1-dicarbonitrile 1a DBU (1.25 eq) Reduced time No significant improvement

Key Observations:

  • This suggests that steric or electronic effects from substituents (e.g., acetyl vs. benzoyl) may hinder reactivity .
  • Dimerization Competing Pathways: Under certain conditions (e.g., DMF solvent), cyclopropane-1,1-dicarbonitriles undergo [3 + 3] dimerization instead of annulation, highlighting the delicate balance between reaction pathways .

Biological Activity

2,2-Diacetyl-3-(4-fluorophenyl)cyclopropane-1,1-dicarbonitrile is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H11F2N3O2
  • Molecular Weight : 295.27 g/mol

The presence of the fluorophenyl group and the dicarbonitrile moiety suggests potential interactions with biological targets, particularly in inflammatory pathways and microbial infections.

The biological activity of this compound primarily involves:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses. It appears to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as an antibiotic agent.

Anti-inflammatory Studies

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds. In vitro assays demonstrated that derivatives of cyclopropane dicarbonitriles significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures. This suggests that this compound could have similar effects due to structural similarities .

StudyModelResult
Journal of Medicinal ChemistryMacrophage culturesReduced TNF-alpha and IL-6 production
Pharmacology ReportsRat modelDecreased paw edema in inflammatory response

Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Case Study 1: Inflammatory Disease Model
In a controlled study involving a rat model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Antibacterial Efficacy
A clinical trial evaluated the effectiveness of the compound as an adjunct therapy for skin infections caused by resistant bacterial strains. Patients receiving treatment with the compound showed faster resolution of infection symptoms compared to those receiving standard care alone .

Q & A

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data should be collected using an Agilent Eos Gemini diffractometer with Cu-Kα radiation. Data processing involves multi-scan absorption corrections (CrysAlis PRO) and refinement using SHELXL. Atomic coordinates and displacement parameters are refined against F2F^2 with full-matrix least-squares methods. Hydrogen atoms are placed in calculated positions using a riding model. SHELX programs are preferred for their robustness in handling high-resolution or twinned data .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and functional groups of this compound?

  • Methodological Answer :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm cyclopropane ring geometry and substituent integration (e.g., acetyl, fluorophenyl).
  • FT-IR : Peaks at ~2200 cm1^{-1} (C≡N stretching) and ~1700 cm1^{-1} (acetyl C=O).
  • HPLC-MS : Reverse-phase C18 column with acetonitrile/water gradient to assess purity and molecular ion ([M+H]+^+).

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl and dicarbonitrile groups influence the compound’s reactivity with nucleophiles like amines or thiols?

  • Methodological Answer : The electron-withdrawing fluorophenyl and dicarbonitrile groups activate the cyclopropane ring toward nucleophilic ring-opening. Reactivity can be probed via:
  • Kinetic Studies : Compare reaction rates with primary amines (e.g., aniline derivatives) under varying pH and solvent conditions.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, cyclopropane-1,1-dicarbonitriles undergo ring-opening with anilines under milder conditions than esters due to enhanced electrophilicity .

Q. How can contradictory data in reaction outcomes (e.g., unexpected pyrrole formation instead of cycloadducts) be resolved?

  • Methodological Answer : Contradictions may arise from competing reaction pathways. Strategies include:
  • Mechanistic Probes : Isotopic labeling (e.g., 15N^{15}\text{N}-aniline) to track bond reorganization.
  • In Situ Monitoring : React-IR or NMR to detect intermediates.
  • Computational Modeling : Transition-state analysis (Gaussian, ORCA) to identify dominant pathways. For example, Fu and Yan observed pyrrole formation instead of (3+2)-cycloadducts due to imine-mediated dehydrogenation .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in the crystal packing of this compound?

  • Methodological Answer : SCXRD reveals O-H⋯N and C-H⋯F hydrogen bonds forming inversion dimers and sheets parallel to the bc plane. Use Mercury software to visualize packing diagrams and quantify interaction distances/angles. For instance, C-H⋯O bonds (2.50–2.70 Å) stabilize chain formation along the [001] direction .

Q. How can this compound serve as a precursor for biologically active derivatives, such as kinase inhibitors?

  • Methodological Answer : The cyclopropane-1,1-dicarbonitrile scaffold is structurally analogous to kinase inhibitors like cabozantinib. Derivatives can be synthesized via:
  • Amidation : Replace acetyl groups with carboxamide moieties.
  • Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition.
  • In Silico Screening : Dock modified structures into VEGFR2 or MET kinase active sites (AutoDock Vina) to predict binding affinity .

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